molecular formula C3H3N3OS B071695 1,2,3-Thiadiazole-4-carbaldehyde oxime CAS No. 162640-72-4

1,2,3-Thiadiazole-4-carbaldehyde oxime

Cat. No.: B071695
CAS No.: 162640-72-4
M. Wt: 129.14 g/mol
InChI Key: CYZQLYOMDSQPDQ-DAFODLJHSA-N
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Description

1,2,3-Thiadiazole-4-carbaldehyde oxime, also known as this compound, is a useful research compound. Its molecular formula is C3H3N3OS and its molecular weight is 129.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiadiazole Compounds: Synthesis and Biological Significance

Thiadiazoles represent an important class of heterocyclic compounds noted for their versatility in organic synthesis and their wide range of pharmaceutical and biological applications. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. Their broad spectrum of biological activities has made them a focal point for researchers globally, motivating the development of new thiadiazole compounds that could offer improved efficacy and safety (Asif, 2016).

Pharmacological Potential of Thiadiazole Derivatives

Research has highlighted the promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties of newly synthesized phenothiazines containing thiadiazole derivatives. This indicates the potential of the thiadiazole core as a significant pharmacophoric moiety for developing new compounds with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Synthesis and Biological Activities of Thiadiazolines

The synthesis of 1,3,4-thiadiazolines and related compounds has been explored, with major importance given to their pharmaceutical significance, including their biological activity against various microbial strains. This underlines the therapeutic potential of thiadiazole derivatives in medicinal chemistry (Yusuf & Jain, 2014).

Antidiabetic Potential of Thiadiazole Derivatives

The antidiabetic properties of thiadiazole ring-containing compounds have been summarized, showcasing their interaction with various biological targets such as sodium-glucose linked transporter, peroxisome proliferator-activated receptor, and dipeptidyl peptidase-4, among others. This highlights the importance of thiadiazole compounds in the development of new antidiabetic agents (Datar & Deokule, 2014).

Mechanism of Action

The unique detection performance of some thiadiazole-based compounds can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions .

Future Directions

Thiadiazole-based compounds have shown promising results in the detection of PAAs, surpassing all the reported fluorescent sensors . This suggests that they could have significant potential in environmental monitoring and pollution control.

Properties

IUPAC Name

(NE)-N-(thiadiazol-4-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZQLYOMDSQPDQ-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=NS1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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